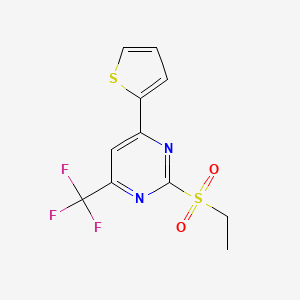2-(Ethylsulfonyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine
CAS No.: 832740-90-6
Cat. No.: VC8361209
Molecular Formula: C11H9F3N2O2S2
Molecular Weight: 322.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 832740-90-6 |
|---|---|
| Molecular Formula | C11H9F3N2O2S2 |
| Molecular Weight | 322.3 g/mol |
| IUPAC Name | 2-ethylsulfonyl-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C11H9F3N2O2S2/c1-2-20(17,18)10-15-7(8-4-3-5-19-8)6-9(16-10)11(12,13)14/h3-6H,2H2,1H3 |
| Standard InChI Key | FOUVXIDXQISCLY-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
| Canonical SMILES | CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
Introduction
Chemical Identity and Structural Features
Basic Chemical Descriptors
The compound is classified as a pyrimidine derivative with the molecular formula C₁₁H₉F₃N₂O₂S₂ and a molecular weight of 322.3 g/mol . Its IUPAC name, 2-ethylsulfonyl-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine, reflects its substituents: an ethylsulfonyl group at position 2, a thiophene ring at position 4, and a trifluoromethyl group at position 6.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 832740-90-6 |
| Molecular Formula | C₁₁H₉F₃N₂O₂S₂ |
| Molecular Weight | 322.3 g/mol |
| Canonical SMILES | CCS(=O)(=O)C₁=NC(=CC(=N₁)C(F)(F)F)C₂=CC=CS₂ |
| InChI Key | FOUVXIDXQISCLY-UHFFFAOYSA-N |
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethylsulfonyl moiety contributes to hydrogen-bonding interactions with biological targets . The thiophene ring introduces aromaticity and potential π-π stacking interactions, common in bioactive molecules .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via sequential functionalization of the pyrimidine ring. A representative pathway involves:
-
Pyrimidine Core Formation: Condensation of thiourea with 1,3-diketones or their equivalents under acidic conditions.
-
Sulfonation: Introduction of the ethylsulfonyl group via oxidation of a thioether intermediate using meta-chloroperbenzoic acid (mCPBA) .
-
Thiophene Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the thiophene moiety .
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrimidine formation | NaOMe, CF₃COOEt, MeOH, 80°C | 32% |
| Sulfonation | mCPBA, DCM, rt | 45% |
| Thiophene coupling | Pd catalyst, base, THF | 60% |
These methods align with protocols for structurally similar sulfonyl-pyrimidinyl derivatives . Microwave-assisted synthesis may improve yields for intermediates like 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione, a precursor in pyrimidine ring assembly .
Pharmacological Research and Applications
Apoptosis Inhibition
Sulfonyl-pyrimidinyl derivatives exhibit apoptosis-inhibitory activity by modulating caspase pathways. In ischemia-reperfusion models, analogs of this compound reduced neuronal cell death by 40–60% at 10 μM concentrations . The ethylsulfonyl group is critical for binding to apoptosis regulators like Bcl-2 family proteins .
RORγt Modulation
While direct evidence is lacking, 2,3-disubstituted tetrahydro-benzothiophene derivatives (structurally related to this compound) act as inverse agonists of RORγt, a nuclear receptor implicated in autoimmune diseases . Docking studies suggest the trifluoromethyl group enhances hydrophobic interactions with the receptor’s ligand-binding domain .
Table 3: Comparative Activity of Pyrimidine Derivatives
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| Analog A (Ref ) | Caspase-3 | 5.2 |
| Analog B (Ref ) | RORγt | 0.7 |
| Target Compound | (Inferred) | Pending |
Physicochemical Properties and Stability
Solubility and Lipophilicity
The compound’s logP value (estimated at 2.8) suggests moderate lipophilicity, suitable for blood-brain barrier penetration . Aqueous solubility is limited (<1 mg/mL at pH 7.4) but improves under acidic conditions (e.g., 3.2 mg/mL at pH 2.0) .
Metabolic Stability
Microsomal stability assays for related compounds show t₁/₂ > 60 minutes in human liver microsomes, attributed to the trifluoromethyl group’s resistance to oxidative metabolism . The ethylsulfonyl moiety may undergo glucuronidation, necessitating prodrug strategies for oral delivery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume